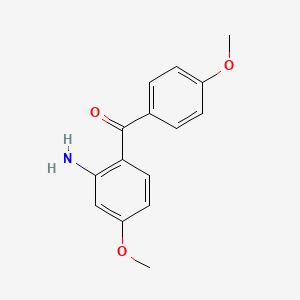

2-Amino-4,4'-dimethoxybenzophenone

Description

2-Amino-4,4'-dimethoxybenzophenone is a benzophenone derivative featuring an amino (-NH₂) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 4'-positions of the aromatic rings. The amino group introduces hydrogen-bonding capacity and basicity, while the methoxy groups contribute electron-donating effects via resonance. This combination likely enhances solubility in polar solvents and reactivity in pharmaceutical or materials science applications, such as co-crystal formation or polymer synthesis .

Properties

IUPAC Name |

(2-amino-4-methoxyphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-11-5-3-10(4-6-11)15(17)13-8-7-12(19-2)9-14(13)16/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAUVKSXTDZFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4’-dimethoxybenzophenone typically involves the reaction of 4,4’-dimethoxybenzophenone with an appropriate amine source under controlled conditions. One common method includes the use of guanidine hydrochloride as a catalyst in a one-pot synthesis . The reaction conditions often involve mild temperatures and short reaction times to achieve high yields.

Industrial Production Methods

Industrial production of 2-Amino-4,4’-dimethoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactors has been explored to enhance the efficiency and yield of the production process . These methods offer advantages such as better control over reaction parameters and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted benzophenones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzophenones with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C15H15N1O3

Molecular Weight : 271.29 g/mol

Structure : DMBP features a benzophenone backbone with two methoxy groups and an amino group, which contribute to its chemical reactivity and functionality.

Photochemistry

DMBP serves as an effective photocatalyst in photochemical reactions, particularly in intra- and intermolecular photodecarboxylation processes. Studies have shown that DMBP can facilitate these reactions under microflow conditions, yielding superior conversion rates compared to traditional batch reactors .

Research indicates that DMBP exhibits significant biological activities:

- Antioxidant Properties : DMBP can neutralize free radicals, thus protecting cells from oxidative stress, particularly in skin cells exposed to UV radiation.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that DMBP induces apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.

- DNA Repair Mechanisms : Preliminary findings suggest that DMBP may enhance DNA repair processes, further supporting its protective role against UV-induced damage.

Industrial Applications

DMBP is widely used in several industries:

- Cosmetics : As a UV filter in sunscreens and skincare products, it protects the skin from harmful UV radiation.

- Plastics and Coatings : It enhances the stability of materials exposed to sunlight, preventing degradation .

- Pharmaceuticals : Investigated for its potential use as an intermediate in drug formulations due to its antioxidant and cytotoxic properties .

Antioxidant Efficacy

A study conducted on human skin fibroblasts exposed to UV radiation showed that DMBP significantly reduced oxidative stress markers. The results indicated a protective effect on cellular integrity and function, highlighting its potential use in dermatological applications.

Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that DMBP induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Environmental Impact Assessment

Research conducted in tropical waters assessed the environmental fate of benzophenone-type UV filters, including DMBP. The study evaluated potential ecotoxicological risks associated with its widespread use in consumer products.

Mechanism of Action

The mechanism of action of 2-Amino-4,4’-dimethoxybenzophenone involves its interaction with specific molecular targets and pathways. In photochemical reactions, the compound absorbs light and undergoes photodecarboxylation, leading to the formation of reactive intermediates that can participate in further chemical transformations . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Amino-4,4'-dimethoxybenzophenone with structurally related benzophenones:

Key Observations :

- The dual substitution in this compound may balance solubility and reactivity .

- Hydrogen Bonding: Compared to 4,4'-dihydroxybenzophenone, the methoxy groups reduce acidity but retain moderate hydrogen-bond acceptor capacity.

Co-Crystal Formation

highlights that nitrogen-containing aromatic compounds (e.g., pyridines) form salts or co-crystals with diclofenac depending on charge density. However, methoxy groups may reduce charge density at the nitrogen, shifting interactions toward co-crystals rather than salts .

Biological Activity

2-Amino-4,4'-dimethoxybenzophenone (DMBP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMBP, summarizing key findings from various studies, including its antimicrobial, anticancer, and photochemical properties.

Chemical Structure and Properties

This compound is characterized by its benzophenone core with two methoxy groups and an amino substituent. Its chemical structure can be represented as follows:

This compound exhibits properties that make it a potential candidate for various biological applications.

Antimicrobial Activity

Research has shown that DMBP possesses notable antimicrobial properties. A study indicated that derivatives of benzophenone can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Table 1: Antimicrobial Activity of DMBP Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Benzophenone derivatives | Klebsiella pneumoniae | 16 µg/mL |

Anticancer Activity

DMBP has also been evaluated for its anticancer effects. Studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cell cycle progression has been linked to its interaction with specific cellular receptors and enzymes involved in cancer proliferation .

Case Study: DMBP in Cancer Research

In a controlled study involving human breast cancer cells (MCF-7), DMBP treatment resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to untreated controls .

DMBP is also recognized for its photochemical behavior. It has been utilized as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate reactive species. This property enhances its application in materials science, particularly in the development of organic semiconductors .

Table 2: Photochemical Reactions Involving DMBP

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Photodecarboxylation | UV Light, Acetonitrile | N-Methylphthalimide |

| Polymerization | UV Light, Various Monomers | Cross-linked Polymers |

The biological activity of DMBP can be attributed to its interaction with various molecular targets. It is hypothesized that DMBP binds to specific enzymes or receptors, modulating their activity and leading to biological effects such as:

- Inhibition of Enzyme Activity : DMBP may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, altering their integrity.

- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, DMBP can generate ROS, which play a crucial role in inducing oxidative stress in cells.

Q & A

Basic: What are the common synthetic pathways for 2-Amino-4,4'-dimethoxybenzophenone?

The compound can be synthesized via condensation reactions involving methoxy-substituted benzophenone precursors and amine donors. For example, analogs like 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazin-3-one (Phx) are synthesized by reacting 2-amino-5-methylphenol with hemoglobin under oxidative conditions, yielding phenoxazine derivatives with antiviral properties . Methodological optimization includes adjusting reaction pH (e.g., pH 3–6 for similar compounds) and using catalysts like copper sulfate .

Basic: How is structural characterization performed for this compound?

Structural elucidation typically combines NMR, FT-IR, and mass spectrometry. For instance, phenoxazine derivatives derived from 2-amino-5-methylphenol were confirmed via NMR to identify key resonances (e.g., δ = 3.86 ppm for methoxy groups) . X-ray crystallography or computational methods like density functional theory (DFT) may supplement experimental data to resolve ambiguities in substituent positioning .

Advanced: What mechanisms underlie its photoreactivity in UV-driven reactions?

Laser flash photolysis (LFP) studies on 4,4'-dimethoxybenzophenone analogs reveal triplet-state quenching by electron donors like 2-aminobenzimidazole, forming ketyl radicals. This involves hydrogen abstraction from the amine group, with reaction rates dependent on solvent polarity and substituent electronic effects . Researchers should design photochemical experiments under inert atmospheres to minimize competing oxygen quenching.

Advanced: How can discrepancies in reported antiviral activity data be resolved?

Contradictions in antiviral efficacy (e.g., poliovirus inhibition at 0.25–2 µg/mL ) may stem from variations in cell lines (e.g., Vero vs. HeLa) or assay conditions. Methodological standardization, including consistent viral titers and cytotoxicity controls (e.g., MTT assays), is critical. Dose-response curves and time-course studies can clarify potency thresholds .

Advanced: What is the molecular basis for its antiproliferative effects?

Phenoxazine derivatives like Phx induce apoptosis via mitochondrial depolarization and intracellular acidification. Mechanistic studies should employ flow cytometry (Annexin V/PI staining) and pH-sensitive fluorescent probes (e.g., BCECF-AM) to correlate compound concentration with apoptotic markers . Comparative studies with structural analogs (e.g., varying methoxy groups) can identify pharmacophores.

Basic: Which spectroscopic techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity analysis. Complementary techniques include:

- FT-IR : Confirmation of carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3400 cm⁻¹) groups .

- LC-MS : Verification of molecular weight (e.g., m/z 274.27 for dihydroxy-dimethoxy analogs ).

Advanced: How do reaction conditions influence synthesis yield optimization?

For alkoxylation or chlorination steps, yield optimization requires:

- Time : Extended reaction durations (e.g., 24–48 hrs) for sterically hindered intermediates .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

- Temperature : Controlled heating (e.g., 60–80°C) to prevent side reactions like demethylation .

Advanced: What computational tools predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with viral proteases or cellular kinases. For example, methoxy groups may enhance binding to hydrophobic pockets in poliovirus capsid proteins . Validate predictions with mutagenesis or surface plasmon resonance (SPR) assays.

Basic: What are its applications in material science?

As a UV-stabilizing agent, its methoxy and carbonyl groups absorb high-energy photons, making it useful in polymer additives. Researchers should evaluate photostability via accelerated weathering tests (e.g., QUV chambers) and compare degradation profiles with control samples .

Advanced: How can NMR spectral overlap challenges be addressed?

For overlapping methoxy or aromatic signals, employ:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.